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Compound of Interest

Compound Name:
3-(Trifluoromethylthio)phenylacetic

acid

Cat. No.: B1350625 Get Quote

Abstract
This technical guide provides a comprehensive overview of 3-
(Trifluoromethylthio)phenylacetic acid (CAS No. 239080-04-7), a pivotal molecule in

contemporary chemical and pharmaceutical research. The trifluoromethylthio (-SCF3) group

imparts unique electronic properties and increased lipophilicity, making this phenylacetic acid

derivative a valuable building block and a subject of interest for its own biological activities. This

document details its physicochemical properties, provides a robust synthesis protocol, outlines

methods for analytical characterization, and explores its significant role as a potent inhibitor of

cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This guide

is intended for researchers, chemists, and drug development professionals seeking to leverage

the unique characteristics of this compound in their work.

Introduction and Significance
3-(Trifluoromethylthio)phenylacetic acid is a substituted phenylacetic acid derivative. The

introduction of the trifluoromethylthio group onto the phenyl ring is a strategic chemical

modification. The -SCF3 group is a strong electron-withdrawing group, which can significantly

alter the acidity of the carboxylic acid proton and influence the molecule's reactivity.

Furthermore, this group is known to increase lipophilicity, a property often desirable in

pharmaceutical applications to enhance membrane permeability and bioavailability.
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The primary significance of this compound in the scientific community stems from its

identification as a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This

enzyme is a critical upstream regulator in the production of eicosanoids, such as

prostaglandins and leukotrienes, which are powerful mediators of inflammation. By inhibiting

cPLA2α, 3-(Trifluoromethylthio)phenylacetic acid and its derivatives can achieve a balanced

reduction of these pro-inflammatory molecules, making it an attractive target for the

development of novel anti-inflammatory therapies.

Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its

effective and safe use in a laboratory setting.

Chemical Properties
Property Value Source(s)

CAS Number 239080-04-7

Molecular Formula C9H7F3O2S [1]

Molecular Weight 236.21 g/mol [2]

IUPAC Name

2-[3-

(Trifluoromethylsulfanyl)phenyl

]acetic acid

[1]

Synonyms

2-[3-

(Trifluoromethylthio)phenyl]ace

tic acid

[1]

Appearance Solid [2]

Purity Typically ≥97% [2]

Safety and Handling
3-(Trifluoromethylthio)phenylacetic acid is classified as an irritant. Adherence to standard

laboratory safety protocols is mandatory.

Hazard Statements:
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H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Work in a well-ventilated area or fume hood.[3]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[4]

Avoid breathing dust.[3]

Wash hands thoroughly after handling.[3]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Fire Fighting:

Use dry sand, dry chemical, or alcohol-resistant foam.[3]

Thermal decomposition may produce hazardous gases, including carbon monoxide, sulfur

oxides, and hydrogen fluoride.[4]

Synthesis and Purification
The synthesis of phenylacetic acids often involves multi-step processes. While specific, peer-

reviewed synthesis routes for CAS 239080-04-7 are not readily available in the public domain,

a general and logical synthetic approach can be inferred from established organic chemistry

principles and patents describing similar structures. A plausible route would start from 3-

bromophenylacetic acid or a related precursor.

The diagram below illustrates a conceptual synthetic pathway.
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Conceptual Synthesis Pathway

Thiolation Step

3-Bromobenzyl Halide
 or equivalent

Formation of
3-Bromophenylacetonitrile

NaCN Hydrolysis
H₃O⁺, Δ

3-Bromophenylacetic Acid Intermediate

3-(Trifluoromethylthio)phenylacetic acid CAS 239080-04-7

Palladium or Copper Catalyst

Trifluoromethylthiolating Agent
(e.g., AgSCF₃, CuSCF₃)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)
Causality: This protocol is based on common C-S cross-coupling reactions. The choice of a

palladium or copper catalyst is crucial as these metals are known to effectively catalyze the

formation of aryl-sulfur bonds. The use of a suitable ligand is often necessary to stabilize the

catalyst and promote the reaction.

Starting Material Preparation: Begin with a suitable precursor such as methyl 3-

bromophenylacetate. The ester form protects the carboxylic acid during the coupling

reaction.

Cross-Coupling Reaction:

In a nitrogen-flushed flask, dissolve methyl 3-bromophenylacetate (1 equivalent) in an

anhydrous solvent like DMF or toluene.

Add a trifluoromethylthiolating agent, such as copper(I) trifluoromethylthiolate (CuSCF3),

and a palladium catalyst (e.g., Pd(PPh3)4).
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Heat the reaction mixture under an inert atmosphere until the starting material is

consumed (monitored by TLC or GC-MS).

Work-up and Hydrolysis:

Cool the reaction mixture and quench with an aqueous solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH

in THF/water).

Purification:

Purify the crude acid by recrystallization or flash column chromatography on silica gel to

yield the final product.

Self-Validation: The success of the synthesis must be validated at each step. The final

product's identity and purity should be rigorously confirmed using the analytical methods

described in the next section.

Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical step. A

combination of spectroscopic methods is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7-8 ppm

region) and the methylene (-CH2-) protons of the acetic acid side chain (typically around

3.6 ppm). The coupling patterns of the aromatic protons will confirm the 1,3-disubstitution

pattern.

¹³C NMR: Will show distinct signals for the carboxylic acid carbon (~170-180 ppm), the

aromatic carbons, the methylene carbon, and the quartet for the CF3 carbon due to
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coupling with fluorine.

¹⁹F NMR: Will show a singlet for the -SCF3 group.

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective

for carboxylic acids. The spectrum should show a prominent peak for the deprotonated

molecule [M-H]⁻ at m/z 235.

Infrared (IR) Spectroscopy: Will show a broad O-H stretch from the carboxylic acid (~2500-

3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Biological Activity: Inhibition of cPLA2α
The most well-documented application of 3-(Trifluoromethylthio)phenylacetic acid is as a

research tool for studying the arachidonic acid cascade through its inhibition of cytosolic

phospholipase A2α (cPLA2α).

Mechanism of Action
cPLA2α is the enzyme responsible for hydrolyzing membrane phospholipids at the sn-2

position to release arachidonic acid (AA).[5] This release of AA is the rate-limiting step for the

production of two major classes of pro-inflammatory lipid mediators: prostaglandins (via the

cyclooxygenase, COX, pathway) and leukotrienes (via the lipoxygenase, LOX, pathway).[6]

By inhibiting cPLA2α, 3-(Trifluoromethylthio)phenylacetic acid and its analogs act upstream

of both COX and LOX enzymes.[5] This provides a more comprehensive anti-inflammatory

effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily

target COX enzymes. This upstream intervention leads to a balanced reduction in the

production of various eicosanoids, which is considered a promising therapeutic strategy for

chronic inflammatory diseases.[6]
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Caption: Inhibition of the arachidonic acid cascade by the target compound.

Applications in Research and Drug Discovery
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Anti-Inflammatory Research: This compound is used as a tool to investigate the role of

cPLA2α in various inflammatory models, such as arthritis and psoriasis.[5][6] Studies have

shown that cPLA2α inhibitors can efficiently reduce levels of key inflammatory mediators like

prostaglandin E2 (PGE2).[5]

Cancer Research: The cPLA2α pathway has also been implicated in tumorigenesis.

Inhibitors are being studied for their potential to increase the chemosensitivity of cancer

cells.[7]

Scaffold for Drug Development: The phenylacetic acid core of this molecule serves as a

valuable scaffold. Medicinal chemists can modify the structure to optimize potency,

selectivity, and pharmacokinetic properties, aiming to develop new clinical candidates for

treating inflammatory diseases and potentially cancer.[8][9]

Conclusion
3-(Trifluoromethylthio)phenylacetic acid is more than a simple chemical intermediate; it is a

potent biological probe and a promising scaffold for drug discovery. Its unique combination of a

phenylacetic acid core and an electron-withdrawing trifluoromethylthio group provides a

valuable tool for researchers investigating inflammatory pathways. The insights gained from

studying this molecule and its derivatives continue to advance our understanding of the

complex roles of the cPLA2α enzyme in health and disease, paving the way for the next

generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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